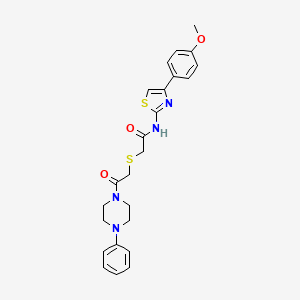![molecular formula C15H14N2O3 B2958649 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide CAS No. 734535-47-8](/img/structure/B2958649.png)
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” is a chemical compound with the empirical formula C15H13N3O2 . It’s a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded a benzenesulfonamide derivative . This was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC1=CN2C (C=C1)=NC (C3=CC=C4OCCOC4=C3)=C2 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been synthesized through reactions involving enamines and o-quinones .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 267.28 . It’s a solid substance .Aplicaciones Científicas De Investigación
Antioxidant Properties
The structure of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide is similar to that of hydroxytyrosol, a compound known for its strong radical scavenging properties. This suggests that it may also possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Activities
Compounds with a 2,3-dihydro-1,4-benzodioxane ring system have been identified in natural products with notable anti-inflammatory activities. This includes the inhibition of cyclooxygenases, which are enzymes responsible for inflammation and pain .
Electrochemical Applications
An electrochemical method has been developed to modify the catechol moiety of hydroxytyrosol to obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. This process could be applied to synthesize analogs of this compound for various electrochemical applications .
Anticancer Activity
Heterocyclic compounds like this compound have been synthesized and tested for anticancer activity. They have shown promise in inhibiting the growth of cancer cell lines, which could lead to the development of new chemotherapeutic agents .
Synthesis of Pharmaceutical Compounds
The synthesis of 2-amino-2,3-dihydro-1,4-benzodioxane derivatives is of interest due to their presence in pharmaceutical compounds. The structural similarity of these derivatives to this compound suggests potential applications in the synthesis of new pharmaceuticals .
Natural Product Synthesis
The 2,3-dihydro-1,4-benzodioxane ring system is extensively developed in natural products. The ability to synthesize such structures can lead to the discovery of new natural products with various biological activities .
Direcciones Futuras
The future directions for research on “2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of an electrochemical method to modify the catechol moiety of hydroxytyrosol and obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives has been reported . This could potentially be applied to the synthesis of “this compound”. Further studies could also investigate its mechanism of action and potential medicinal uses.
Mecanismo De Acción
Target of Action
Similar structures have been identified in compounds isolated from insects and marine organisms . These compounds are known to exhibit noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases .
Mode of Action
A related compound, n-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is synthesized through the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride . This reaction occurs in aqueous Na2CO3 at pH 10 under stirring at room temperature .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme cyclooxygenase , which plays a key role in the inflammatory response.
Result of Action
Compounds with similar structures have been found to exhibit antioxidant and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide. For instance, the synthesis of a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, requires a specific pH and temperature . Additionally, it’s important to prevent further spillage or leakage of the compound into the environment .
Propiedades
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKKVPHWICHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-[(tert-Butyloxycarbonyl)amino]octanoic acid](/img/structure/B2958567.png)
![2,6-difluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2958568.png)


![5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde](/img/structure/B2958571.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2958574.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)


